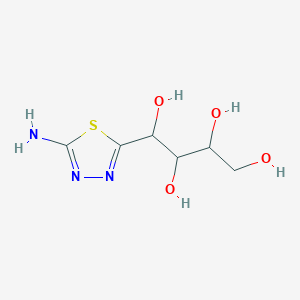

1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol is a heterocyclic compound that contains a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol typically involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole derivatives.

Introduction of Amino Group: The amino group is introduced by reacting the thiadiazole derivative with an appropriate amine.

Formation of Butane-1,2,3,4-tetrol: The butane-1,2,3,4-tetrol moiety is introduced through a multi-step process involving the protection and deprotection of hydroxyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products:

Oxidation: Corresponding oxo derivatives.

Reduction: Corresponding alcohols or amines.

Substitution: Alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol has been investigated for its potential as:

- Antimicrobial Agent : The compound exhibits activity against various pathogens. Its mechanism involves the inhibition of the urease enzyme, which is critical in the metabolism of urea to ammonia. This is particularly relevant in treating infections caused by Helicobacter pylori .

- Anticancer Research : Recent studies have synthesized derivatives of this compound as allosteric inhibitors for kidney-type glutaminase (GLS), showing promising results in inhibiting cancer cell proliferation . For instance, a derivative demonstrated an IC50 value of 70 nM against human breast cancer lines.

Biological Studies

The compound is extensively utilized in biological research due to its enzyme inhibition properties:

- Enzyme Inhibition Studies : It is primarily studied for its role in inhibiting urease activity. This inhibition can lead to reduced ammonia production and has implications for managing conditions related to urease-producing bacteria .

Case Study: Urease Inhibition

A study demonstrated that this compound effectively inhibited urease activity in vitro. This inhibition was linked to decreased ammonia levels in cultures infected with H. pylori, suggesting therapeutic potential against related gastrointestinal disorders .

Industrial Applications

In addition to its medicinal properties, this compound has industrial applications:

- Chemical Synthesis : It serves as an important building block in the synthesis of other bioactive compounds due to its reactive functional groups. The compound can undergo various chemical reactions such as oxidation and reduction under controlled conditions .

Wirkmechanismus

The mechanism of action of 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as urease by binding to the active site and preventing substrate access.

Antimicrobial Activity: It disrupts microbial cell walls or inhibits essential enzymes in pathogens.

Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific cellular pathways.

Vergleich Mit ähnlichen Verbindungen

2-Amino-1,3,4-thiadiazole: Similar structure but lacks the butane-1,2,3,4-tetrol moiety.

5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of the butane-1,2,3,4-tetrol moiety.

Uniqueness: 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol is unique due to the presence of both the thiadiazole ring and the butane-1,2,3,4-tetrol moiety, which confer distinct chemical and biological properties .

Biologische Aktivität

1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol is a heterocyclic compound notable for its biological activity, particularly in the realms of antimicrobial and anticancer research. Its structure features a thiadiazole ring and a butane tetrol moiety, which together confer unique biochemical properties. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₆H₁₁N₃O₄S

- CAS Number : 1822462-51-0

- Molecular Weight : 221.23 g/mol

The primary biological activity of this compound is attributed to its inhibition of the urease enzyme. This enzyme is crucial in the urea cycle and is notably involved in the metabolism of urea to ammonia. The inhibition of urease can lead to reduced ammonia production, which has implications for conditions such as infections caused by Helicobacter pylori .

Biochemical Pathways

The compound's interaction with urease disrupts normal metabolic pathways:

- Urea Cycle : Inhibition leads to decreased ammonia levels.

- Potential Antimicrobial Action : By inhibiting urease in H. pylori, it may reduce bacterial survival in acidic environments.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance:

- Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .

| Compound | Activity (MIC) | Target |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | 32.6 µg/mL | Antibacterial |

| 5-Amino derivatives | Varies | Antifungal |

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent:

- A series of allosteric glutaminase inhibitors based on similar thiadiazole scaffolds demonstrated potent antiproliferative effects on human breast cancer cell lines .

Study on Allosteric Inhibition

A notable study synthesized a series of compounds using 1-(5-amino-1,3,4-thiadiazol-2-yl)butane as a scaffold for allosteric glutaminase inhibitors. One compound exhibited an IC50 value of 70 nM against glutaminase while showing significant antiproliferative effects on cancer cells .

Synthesis and Derivation

The synthesis involves multiple steps:

- Formation of Thiadiazole Ring : Reacting hydrazinecarbothioamide with carbon disulfide.

- Introduction of Amino Group : Via reaction with an appropriate amine.

- Formation of Butane Tetrol : Through protection and deprotection strategies.

Eigenschaften

IUPAC Name |

1-(5-amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4S/c7-6-9-8-5(14-6)4(13)3(12)2(11)1-10/h2-4,10-13H,1H2,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXOGRUKYCYBGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C1=NN=C(S1)N)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.